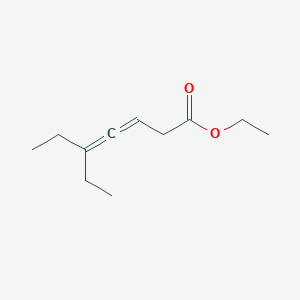
Ethyl 5-ethylhepta-3,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethylhepta-3,4-dienoate is an organic compound with the molecular formula C11H18O2. It is an ester derived from heptadienoic acid and ethanol. This compound is characterized by its unique structure, which includes a conjugated diene system and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-ethylhepta-3,4-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-ethylhepta-3,4-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-ethylhepta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethylhepta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-ethylhepta-3,4-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The conjugated diene system can also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-ethylhepta-3,4-dienoate can be compared with other similar compounds such as:
Ethyl 5,5-dimethylhexa-2,3-dienoate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 5-chloropenta-2,4-dienoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific reactivity patterns and applications in various fields.
Eigenschaften
CAS-Nummer |
144222-75-3 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-10(5-2)8-7-9-11(12)13-6-3/h7H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
SYRDMURGPMSDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=CCC(=O)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)








![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
